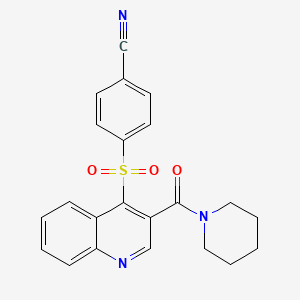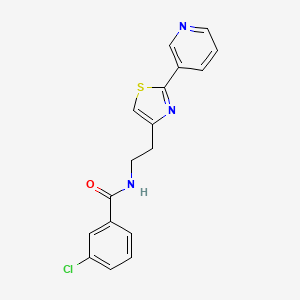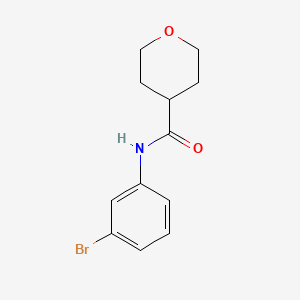
N-(3-bromophényl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)oxane-4-carboxamide is a chemical compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further connected to a carboxamide group
Applications De Recherche Scientifique
N-(3-bromophenyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of N-(3-bromophenyl)oxane-4-carboxamide is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is crucial in the fatty acid synthesis pathway and is found in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its target, enoyl- [acyl-carrier-protein] reductase [nadh], leading to potential changes in the organism’s metabolic processes .
Biochemical Pathways
Given its target, it is likely to impact the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
Given its target, it may potentially inhibit the growth of Mycobacterium tuberculosis by disrupting its fatty acid synthesis pathway .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)oxane-4-carboxamide typically involves the reaction of 3-bromophenylamine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-bromophenyl)oxane-4-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize waste and reduce the impact on the environment.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxane-4-carboxylic acid or bromophenyl oxides.
Reduction: Reduced derivatives such as phenyl oxane-4-carboxamide.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Comparaison Avec Des Composés Similaires
N-(3-bromophenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)oxane-4-carboxamide: Similar structure but with the bromine atom at the para position.
N-(3-chlorophenyl)oxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
The uniqueness of N-(3-bromophenyl)oxane-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-bromophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVPBYXLYFIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
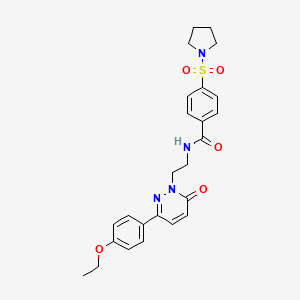
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methanesulfonamido-N-methylbenzamide](/img/structure/B2377623.png)
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)
![N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide](/img/structure/B2377628.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)
![2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2377632.png)
![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)
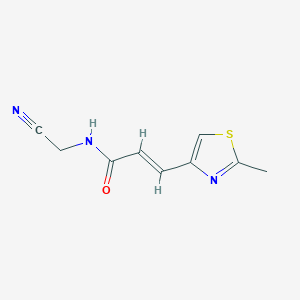
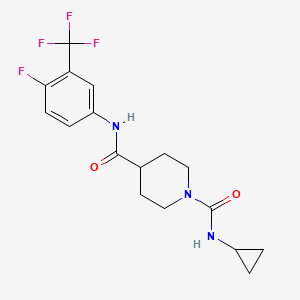
![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)
